molecular formula C12H10OS B1405902 3-Methyl-4-(thiophen-3-yl)benzaldehyde CAS No. 1504080-86-7

3-Methyl-4-(thiophen-3-yl)benzaldehyde

Cat. No.: B1405902
CAS No.: 1504080-86-7
M. Wt: 202.27 g/mol
InChI Key: SBTKDSKQWDRTIM-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophen-3-yl)benzaldehyde is a compound of interest in scientific research due to its unique physical and chemical properties.

Scientific Research Applications

3-Methyl-4-(thiophen-3-yl)benzaldehyde has numerous applications in scientific research. In material science, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In pharmaceuticals, it serves as a precursor for the synthesis of various biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties . Additionally, it has applications in agriculture as a potential pesticide or herbicide.

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “3-Methyl-4-(thiophen-3-yl)benzaldehyde”, is a topic of ongoing interest for medicinal chemists.

Preparation Methods

The synthesis of 3-Methyl-4-(thiophen-3-yl)benzaldehyde involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Methyl-4-(thiophen-3-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and diazonium salts for diazo coupling . Major products formed from these reactions include aminothiophene derivatives and other substituted thiophene compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in its role as a pharmaceutical precursor, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and the derivative compound being studied.

Comparison with Similar Compounds

3-Methyl-4-(thiophen-3-yl)benzaldehyde can be compared to other thiophene derivatives, such as 2-substituted thiophene and 2,3,4-trisubstituent thiophene . These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

3-methyl-4-thiophen-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-6-10(7-13)2-3-12(9)11-4-5-14-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTKDSKQWDRTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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